1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole
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Overview
Description
1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole is a chemical compound with the molecular formula C15H13BrN2O3S. It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole typically involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with benzimidazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group in the benzimidazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzimidazole derivatives, while oxidation of the ethoxy group can produce aldehydes or carboxylic acids .
Scientific Research Applications
1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is used in biological research to study the effects of benzimidazole derivatives on different biological pathways and targets.
Materials Science: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole involves its interaction with specific molecular targets and pathways. In biological systems, benzimidazole derivatives are known to bind to tubulin, a protein involved in cell division, thereby inhibiting the polymerization of microtubules. This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making these compounds effective as anticancer agents .
Comparison with Similar Compounds
1-(5-Bromo-2-ethoxyphenyl)sulfonylbenzimidazole can be compared with other similar compounds, such as:
1-(5-Bromo-2-methoxyphenyl)sulfonylbenzimidazole: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.
1-(5-Chloro-2-ethoxyphenyl)sulfonylbenzimidazole: The presence of a chlorine atom instead of a bromine atom can influence the compound’s chemical properties and interactions with biological targets.
1-(5-Bromo-2-ethoxyphenyl)sulfonylimidazole: This compound has an imidazole ring instead of a benzimidazole ring, which can alter its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
1-(5-bromo-2-ethoxyphenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3S/c1-2-21-14-8-7-11(16)9-15(14)22(19,20)18-10-17-12-5-3-4-6-13(12)18/h3-10H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JASMCUDYULGDFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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